BenchChemオンラインストアへようこそ!

3-amino-5-methyl-1H-pyrazole-4-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

3-Amino-5-methyl-1H-pyrazole-4-carboxamide (CAS 54184-81-5) is a low-molecular-weight (140.14 g/mol) heterocyclic building block belonging to the 5-aminopyrazole-4-carboxamide scaffold class. It possesses a calculated LogP of approximately 0.68 and a polar surface area (PSA) of 97.79 Ų.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 54184-81-5
Cat. No. B3191389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-methyl-1H-pyrazole-4-carboxamide
CAS54184-81-5
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C(=O)N
InChIInChI=1S/C5H8N4O/c1-2-3(5(7)10)4(6)9-8-2/h1H3,(H2,7,10)(H3,6,8,9)
InChIKeyKUFZNKPEPZZPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methyl-1H-pyrazole-4-carboxamide (CAS 54184-81-5): Procurement-Relevant Physicochemical and Scaffold Profile


3-Amino-5-methyl-1H-pyrazole-4-carboxamide (CAS 54184-81-5) is a low-molecular-weight (140.14 g/mol) heterocyclic building block belonging to the 5-aminopyrazole-4-carboxamide scaffold class. It possesses a calculated LogP of approximately 0.68 and a polar surface area (PSA) of 97.79 Ų . The compound features three synthetically addressable functional handles—the exocyclic 3-amino group, the 4-carboxamide moiety, and the 5-methyl substituent on the pyrazole ring—making it a versatile intermediate for generating diverse heterocyclic libraries. This scaffold has been validated across multiple therapeutic programs, including immunosuppressant, kinase inhibitor, and anti-infective discovery campaigns [1].

Why Generic Substitution Fails for 3-Amino-5-methyl-1H-pyrazole-4-carboxamide: Comparator-Based Differentiation Evidence


Substituting 3-amino-5-methyl-1H-pyrazole-4-carboxamide with a closely related analog—such as the des-methyl variant (3-amino-1H-pyrazole-4-carboxamide, CAS 5334-31-6), the regioisomer (5-amino-3-methyl-1H-pyrazole-4-carboxamide, CAS 908808-35-5), or the isoxazole congener (3-amino-5-methylisoxazole, CAS 1072-67-9)—introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and nucleophilic reactivity that directly impact downstream synthetic outcomes and biological activity [1]. The presence and position of the methyl group alter the compound's LogP by over one log unit relative to the des-methyl analog, while the pyrazole versus isoxazole ring system determines whether the compound behaves as a 1,3-binucleophile or merely a primary amine in multicomponent reactions [2]. These are not incremental differences; they are binary decision points that govern which synthetic pathways and target engagement profiles are accessible.

Quantitative Differentiation Evidence: 3-Amino-5-methyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Analog: LogP Comparison for Formulation and Permeability Optimization

The 5-methyl substituent in 3-amino-5-methyl-1H-pyrazole-4-carboxamide increases lipophilicity by more than one log unit relative to the des-methyl analog 3-amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6). The target compound has a calculated LogP of 0.68 (Chemsrc) or XLogP3-AA of -0.3 (Guidechem) , whereas the des-methyl analog has an XLogP3-AA of -0.7 as reported by PubChem [1]. This difference of approximately 1.0–1.4 log units is substantial for a scaffold of this size (MW difference of only 14 Da) and directly affects aqueous solubility, passive membrane permeability, and suitability for formulation in medium-throughput screening campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Divergent Nucleophilic Reactivity: Pyrazole 1,3-Binucleophile vs. Isoxazole Primary Amine in Multicomponent Reactions

In a direct head-to-head study by Murlykina et al. (2017), 5-amino-N-aryl-1H-pyrazole-4-carboxamides (derived from the target compound scaffold) and 3-amino-5-methylisoxazole were evaluated as amine components in isocyanide-based multicomponent reactions [1]. The pyrazole carboxamides reacted as 1,3-binucleophiles in the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) with aromatic aldehydes and alkylisocyanides, yielding imidazo[1,2-b]pyrazole-7-carboxamides in yields of 53–95% (Table 1, entries 1–22). In contrast, 3-amino-5-methylisoxazole exhibited only primary amine properties, failing to undergo GBB-3CR entirely and instead participating exclusively in the Ugi four-component reaction (Ugi-4CR) to give peptidomimetics in yields of 18–73% (Table 6) [1].

Multicomponent reactions Diversity-oriented synthesis Heterocyclic chemistry

Scaffold Validation in Kinase Inhibitor Programs: CDPK1 and Aurora Kinase A/B Inhibitor Potency Benchmarks

The 5-aminopyrazole-4-carboxamide scaffold, for which 3-amino-5-methyl-1H-pyrazole-4-carboxamide serves as a key synthetic precursor, has produced inhibitors with nanomolar potency across multiple kinase targets. BKI-1708, a bumped kinase inhibitor based on this scaffold, exhibited in vitro IC₅₀ values of 120 nM against Toxoplasma gondii and 480 nM against Neospora caninum β-galactosidase-expressing strains, with no effect on human foreskin fibroblast viability at concentrations up to 25 μM [1]. In the oncology space, the optimized pyrazole-4-carboxamide analog 6k demonstrated dual Aurora kinase A/B inhibition with IC₅₀ values of 16.3 nM and 20.2 nM, respectively, and cellular cytotoxicity IC₅₀ values of 0.43 μM (HeLa) and 0.67 μM (HepG2) [2]. Earlier aminopyrazole carboxamide-based BTK inhibitors achieved IC₅₀ values as low as 0.27 nM in biochemical assays [3].

Kinase inhibitor Anti-infective Oncology CDPK1 Aurora kinase

Immunosuppressant Activity Baseline: Pyrazole Carboxamide Class Demonstrates Sub-Micromolar MLR IC₅₀ Comparable to Leflunomide Analogs

The pyrazole-4-carboxamide class, for which 3-amino-5-methyl-1H-pyrazole-4-carboxamide is the core building block, exhibits strong immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays with IC₅₀ values below 1 μM [1]. This potency is in the same range as leflunomide and its malononitriloamide analogs, which are clinically used disease-modifying antirheumatic drugs (DMARDs) that inhibit de novo pyrimidine biosynthesis via DHODH [2]. The Wang et al. (1998) study established the pyrazole carboxamide scaffold as a viable bioisosteric replacement for the isoxazole ring of leflunomide, with the 3-amino-5-methyl substitution pattern providing a critical hydrogen-bonding network for target engagement [1].

Immunosuppressant Transplantation Autoimmune disease MLR assay

Molecular Weight and PSA Differentiation: Impact on Lead-Likeness and Fragment-Based Screening Suitability

3-Amino-5-methyl-1H-pyrazole-4-carboxamide (MW = 140.14 Da, PSA = 97.79 Ų) occupies a distinct property space compared to its closest commercially available analogs . The des-methyl analog 3-amino-1H-pyrazole-4-carboxamide (MW = 126.12 Da, PSA = 97.79 Ų) is smaller but shares identical PSA, while 3-amino-5-methylisoxazole (MW = 98.10 Da, PSA = 52.05 Ų) differs substantially in both MW and PSA [1]. The target compound falls within the optimal fragment library range (MW < 250 Da) while the methyl group provides a vector for hydrophobic interactions not available in the des-methyl analog. This positions the compound as a privileged fragment for structure-based drug design (SBDD) where the 5-methyl group can probe a hydrophobic pocket while the 3-amino and 4-carboxamide groups engage in hydrogen bonding.

Fragment-based drug discovery Lead-likeness Physicochemical property filtering

High-Impact Application Scenarios for 3-Amino-5-methyl-1H-pyrazole-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Discovery: Hinge-Binding Scaffold for CDPK1, Aurora Kinase, BTK, and FGFR Programs

Procure this compound as the core building block for kinase inhibitor programs requiring a 5-aminopyrazole-4-carboxamide hinge-binding motif. Validated by BKI-1708 (CDPK1 IC₅₀ = 120 nM), compound 6k (Aurora A IC₅₀ = 16.3 nM; Aurora B IC₅₀ = 20.2 nM), and BTK inhibitors (IC₅₀ as low as 0.27 nM), this scaffold delivers nanomolar enzymatic potency when elaborated with appropriate substituents at the carboxamide nitrogen [1][2]. The 3-amino group serves as the critical hinge-binding donor/acceptor, while the 5-methyl group can be exploited for hydrophobic pocket occupancy. Organizations pursuing anti-infective (Toxoplasma, Cryptosporidium) or oncology (dual Aurora kinase) indications should prioritize this specific building block over the des-methyl or isoxazole alternatives due to the extensive literature precedent and established structure-activity relationships available for this substitution pattern.

Diversity-Oriented Synthesis via Multicomponent Reactions: GBB-3CR Access to Imidazopyrazole Libraries

Utilize 5-amino-N-aryl-1H-pyrazole-4-carboxamides (synthesized from 3-amino-5-methyl-1H-pyrazole-4-carboxamide via carboxamide coupling) as 1,3-binucleophile components in Groebke–Blackburn–Bienaymé three-component reactions to generate imidazo[1,2-b]pyrazole-7-carboxamide libraries in yields of 53–95% [1]. This reactivity mode is inaccessible to the isoxazole analog 3-amino-5-methylisoxazole, which functions only as a primary amine and is restricted to Ugi-4CR chemistry. For medicinal chemistry groups building heterocyclic screening libraries, the pyrazole scaffold's ability to participate in both GBB-3CR and Ugi-4CR pathways—depending on derivatization—provides a significant advantage in chemical space coverage compared to isoxazole-based building blocks.

Immunosuppressant Lead Generation: Leflunomide Bioisostere with Differentiated IP Landscape

Deploy this building block in immunosuppressant discovery programs targeting de novo pyrimidine biosynthesis (DHODH inhibition) or MLR-active pathways. The pyrazole-4-carboxamide class demonstrates MLR IC₅₀ values below 1 μM, comparable to leflunomide, but with a pyrazole core that provides a distinct intellectual property position relative to the clinically established isoxazole-based DMARDs [1]. The 3-amino-5-methyl substitution pattern offers synthetic handles for lead optimization that are absent in the unsubstituted pyrazole or isoxazole scaffolds, enabling systematic exploration of the carboxamide N-aryl substituent space identified by Wang et al. (1998) as critical for immunosuppressant potency [1].

Fragment-Based Drug Discovery: Rule-of-Three Compliant Starting Point with Hydrophobic Probe

Include this compound in fragment screening libraries as a Rule-of-Three compliant starting point (MW = 140.14 Da, LogP ≈ 0.68, HBD = 3, HBA = 3) with a built-in methyl group for hydrophobic pocket probing [1]. Unlike the des-methyl analog 3-amino-1H-pyrazole-4-carboxamide (MW = 126.12 Da, XLogP3-AA = -0.7), the target compound's 5-methyl substituent provides an additional vector for fragment growing and affinity maturation without exceeding fragment library MW cutoffs [2]. The combination of hydrogen-bonding functionality (amino + carboxamide) with a hydrophobic methyl probe makes this fragment particularly well-suited for SPR-based screening and structure-based fragment growing campaigns targeting kinase ATP-binding sites or other polar recognition pockets requiring balanced pharmacophore features.

Quote Request

Request a Quote for 3-amino-5-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.